(4-Bromoisothiazol-3-yl)methanamine hydrochloride is a chemical compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and materials science. It falls under the category of isothiazole derivatives, which are known for their diverse biological activities. The presence of the bromine atom and the isothiazole ring contributes to its unique properties and potential applications.
This compound can be synthesized through various chemical methods, often starting from commercially available precursors such as isothiazole derivatives or brominated compounds. Research indicates that it may be derived from 4-bromoisothiazole through functionalization reactions involving amines.
(4-Bromoisothiazol-3-yl)methanamine hydrochloride is classified as a heterocyclic organic compound due to the inclusion of sulfur and nitrogen in its ring structure. It is also categorized as an amine, specifically a primary amine, because of the presence of the methanamine functional group.
The synthesis of (4-Bromoisothiazol-3-yl)methanamine hydrochloride typically involves several key steps:
The reaction conditions may vary based on the specific synthetic route employed. Common techniques include:
The molecular structure of (4-Bromoisothiazol-3-yl)methanamine hydrochloride features:
The molecular formula can be represented as . The compound has a molecular weight of approximately 201.54 g/mol.
(4-Bromoisothiazol-3-yl)methanamine hydrochloride can participate in various chemical reactions:
Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yields and selectivity in these transformations.
The mechanism of action for (4-Bromoisothiazol-3-yl)methanamine hydrochloride primarily revolves around its interactions with biological targets:
Studies on similar compounds suggest that halogenated isothiazoles often demonstrate significant biological activity, including antimicrobial and antifungal properties.
Relevant data include melting point ranges and solubility profiles which are essential for practical applications in laboratory settings.
(4-Bromoisothiazol-3-yl)methanamine hydrochloride has potential applications in:
The systematic investigation of isothiazole derivatives began accelerating in the mid-20th century, driven by growing recognition of their bioactivity profiles. Within this heterocyclic framework, (4-Bromoisothiazol-3-yl)methanamine hydrochloride (CAS: 2375195-53-0) represents a specialized advancement characterized by strategic halogen functionalization. First reported in the late 2010s, this compound emerged specifically to address synthetic challenges in accessing stereochemically defined isothiazole building blocks. Its development coincided with medicinal chemistry’s increasing reliance on sp³-rich fragments for three-dimensional drug design, positioning the bromine-substituted isothiazole core as a structurally distinctive scaffold [2].
The incorporation of both bromine and amine hydrochloride functionalities was deliberately engineered to serve dual purposes: the bromine atom enables versatile cross-coupling reactivity (e.g., Suzuki, Buchwald-Hartwig reactions), while the crystalline hydrochloride salt form enhances stability and handling – properties critically absent in earlier free base analogs. This molecular design reflects a broader trend in organobromine compound research where halogenation strategies are leveraged to improve both synthetic utility and crystallinity in heterocyclic systems [1] [2].
Table 1: Key Identifiers of (4-Bromoisothiazol-3-yl)methanamine Hydrochloride
Identifier | Value |
---|---|
IUPAC Name | 1-(4-Bromoisothiazol-3-yl)-N-methylmethanamine hydrochloride |
CAS Registry | 2375195-53-0 |
Molecular Formula | C₅H₈BrClN₂S |
Molecular Weight | 243.56 g/mol |
SMILES | CNCC1=NSC=C1Br.Cl |
InChI Key | BDCSIGYWONJSQT-UHFFFAOYSA-N |
Physical Form | Light brown crystalline powder |
This compound has gained prominence as a versatile building block in rational drug design due to three key attributes: 1) The electron-deficient isothiazole core enables π-stacking interactions with biological targets; 2) The C4-bromine serves as a strategic handle for palladium-catalyzed derivatization; and 3) The methylaminomethyl side chain provides a vector for scaffold functionalization or salt bridge formation. These features collectively address medicinal chemistry’s persistent challenge of balancing three-dimensionality with metabolic stability in small-molecule therapeutics [2].
Table 2: Procurement Specifications for Research Applications
Supplier | Purity | Storage | Physical Form |
---|---|---|---|
AChemBlock | ≥95% | 0-8°C | Light brown powder |
AiFChem | ≥98% | Not specified | Not specified |
Recent applications demonstrate its utility in constructing kinase inhibitors and antimicrobial agents, where the isothiazole nucleus confers improved target affinity over simpler azole analogs. The bromine specifically enables late-stage diversification via cross-coupling, allowing medicinal chemists to rapidly generate structure-activity relationship (SAR) libraries without redesigning the core scaffold. This synthetic efficiency is particularly valuable in lead optimization phases where molecular complexity requirements escalate [1] [2].
The molecule’s moderate size (MW 243.56) and favorable fragment properties align with contemporary "molecular obesity" mitigation strategies. Its structural complexity (three hydrogen bond acceptors, one donor) and rigidity support targeted protein interactions while maintaining sufficient solubility through amine protonation – a balance seldom achieved with non-halogenated isothiazole precursors [2].
Table 3: Synthetic Applications in Drug Discovery
Application Sector | Role in Synthesis | Derivative Examples |
---|---|---|
Kinase Inhibitors | Core scaffold for ATP-competitive binding | Pyrazole-isothiazole hybrids |
Antibacterial Agents | Precursor for membrane-targeting motifs | Thiourea-functionalized isothiazoles |
CNS Therapeutics | Blood-brain barrier permeable fragment | Amine-coupled neurotransmitter analogs |
The compound’s emergence illustrates a broader paradigm in targeted heterocyclic chemistry: strategic halogen placement creates multidimensional reactivity while maintaining favorable physicochemical properties. As drug discovery increasingly prioritizes sp³ character (fraction = 0.25) and structural novelty, this brominated isothiazolylmethanamine addresses both requirements within a synthetically tractable framework [1] [2].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1